4-(1-(o-Tolyl)vinyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(2-methylphenyl)ethenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-11-5-3-4-6-15(11)12(2)13-7-9-14(10-8-13)16(17)18/h3-10H,2H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUWACOLXILRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=C)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 1 O Tolyl Vinyl Benzoic Acid and Its Precursors
Strategic Retrosynthesis and Modular Synthetic Approaches
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. leah4sci.com For a molecule like 4-(1-(o-tolyl)vinyl)benzoic acid, several logical disconnections can be proposed, highlighting a modular approach where key fragments are synthesized separately and then combined.
A primary retrosynthetic disconnection breaks the bond between the vinyl group and the benzoic acid ring. This leads to two key synthons: a vinyl-donating species and an aryl-accepting species. This suggests a forward synthesis involving a cross-coupling reaction.
Another powerful approach involves disconnecting the C-C bond of the vinyl group itself. A key strategy here is the Wittig reaction or a related olefination protocol. chegg.com This retrosynthetic path leads to a phosphonium (B103445) ylide derived from an o-tolyl methyl halide and a 4-acylbenzoic acid derivative, such as 4-acetylbenzoic acid.
A third strategy focuses on the direct formation of the aryl-vinyl bond via C-H activation, which simplifies the precursor to a less functionalized starting material. These retrosynthetic strategies are outlined below:
Strategy A: Cross-Coupling Approach: Disconnecting the aryl-vinyl bond points towards a Suzuki or Heck coupling reaction. This would involve precursors like 4-boronylbenzoic acid and a 1-bromo-1-(o-tolyl)ethene, or 4-iodobenzoic acid and an o-tolylvinylboronic acid derivative.
Strategy B: Olefination Approach: Disconnecting the double bond suggests a Wittig-type reaction between a ketone and a phosphonium ylide. The precursors would be 4-acetylbenzoic acid and (o-tolyl)methyltriphenylphosphonium bromide.
Strategy C: C-H Functionalization Approach: This modern approach involves the direct coupling of a C-H bond. For instance, the reaction could proceed between 4-vinylbenzoic acid and o-xylene (B151617) through a directed C-H activation/olefination sequence.
These varied approaches allow for flexibility in the synthetic design, depending on the availability of starting materials and the desired efficiency of the reaction sequence.
Catalytic Routes to the o-Tolyl Vinyl Moiety and Benzoic Acid Functionalization
The construction of the sterically hindered tetrasubstituted alkene at the core of this compound is a significant synthetic challenge. Transition metal catalysis offers the most powerful and versatile solutions for forming the necessary carbon-carbon bonds.
Transition metal-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in modern synthesis. wikipedia.orgnumberanalytics.com The Heck and Suzuki reactions are particularly relevant for constructing the vinylarene scaffold of the target molecule.
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org In principle, this compound could be synthesized by coupling a 4-halobenzoic acid derivative with 1-(o-tolyl)ethene. However, the traditional Heck reaction often struggles with sterically hindered and electronically unactivated tetrasubstituted alkenes. nih.govlibretexts.org Recent advancements have shown that using pendant directing groups, such as the carboxylic acid itself, can facilitate the arylation of even tetrasubstituted olefins by promoting the desired catalytic cycle. nih.gov
The Suzuki-Miyaura coupling is another cornerstone of C-C bond formation, coupling an organoboron compound with an organohalide using a palladium catalyst. numberanalytics.comlibretexts.org This reaction is known for its mild conditions and high functional group tolerance. A plausible Suzuki route to the target molecule would involve the coupling of a boronic acid derivative of one fragment with a halide of the other. For example, (4-(ethoxycarbonyl)phenyl)boronic acid could be coupled with 1-bromo-1-(o-tolyl)ethene. The development of specialized phosphine (B1218219) ligands, such as those developed by the Buchwald group, has significantly expanded the scope and efficiency of Suzuki couplings, even for challenging substrates. libretexts.org
Table 1: Representative Conditions for Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|---|
| Heck Reaction | Pd(OAc)₂ | P(tBu)₃, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | Aryl Halide, Alkene | nih.govlibretexts.org |
| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | dppf, SPhos, XPhos | Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | Aryl/Vinyl Halide, Organoboron Compound | libretexts.orgyoutube.com |
Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy, avoiding the need for pre-functionalized starting materials like organohalides or organometallics. chimia.ch This approach involves the selective activation of a C-H bond and its subsequent transformation.
For the synthesis of this compound, directing groups can be employed to control the regioselectivity of the C-H activation on either the aryl or vinyl fragments. pku.edu.cnrsc.org
Aryl C-H Vinylation: The carboxylic acid group on a benzoic acid derivative can act as a directing group to guide a transition metal catalyst to an ortho C-H bond. While this is well-established for ortho-functionalization, achieving meta- or para-vinylation through C-H activation is more challenging and often requires specialized templates or non-directed methods. nih.gov
Vinyl C-H Arylation: Alternatively, a directing group on a vinyl precursor can facilitate arylation. For instance, an amide or other coordinating group attached to a vinyl substrate can direct a palladium or rhodium catalyst to activate a specific vinylic C-H bond for coupling with an aryl partner like o-xylene. pku.edu.cn The use of a directing group helps overcome challenges related to the reactivity and selectivity of C-H bonds on alkenes. rsc.org
These methods represent the cutting edge of synthetic chemistry, offering more sustainable and streamlined pathways to complex molecules. acs.org
Carboxylic Acid Functionalization and Protecting Group Strategies
The carboxylic acid functionality is a key feature of the target molecule, but its acidic proton and coordinating ability can interfere with many transition metal-catalyzed reactions, particularly those involving organometallic intermediates. Therefore, protection of the carboxylic acid is often a crucial step in the synthetic sequence. slideshare.net
The most common strategy is to convert the carboxylic acid into an ester, such as a methyl or ethyl ester, which is generally stable under cross-coupling conditions. After the key C-C bond-forming steps are complete, the ester can be easily hydrolyzed back to the carboxylic acid, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup. google.com For substrates sensitive to basic hydrolysis, other protecting groups like the t-butyl ester, which can be cleaved under acidic conditions, or a benzyl (B1604629) ester, removable by hydrogenolysis, can be employed. organic-chemistry.org
Table 2: Common Protecting Groups for Carboxylic Acids and Their Cleavage Conditions
| Protecting Group | Structure | Protection Method | Deprotection Conditions | Reference |
|---|---|---|---|---|
| Methyl Ester | -COOCH₃ | Fischer esterification (MeOH, H⁺) | Saponification (NaOH, H₂O/MeOH) | slideshare.net |
| Ethyl Ester | -COOCH₂CH₃ | Fischer esterification (EtOH, H⁺) | Saponification (KOH, H₂O/EtOH) | google.com |
| tert-Butyl Ester | -COOC(CH₃)₃ | Isobutylene, H⁺ | Acid (TFA, HCl) | organic-chemistry.org |
| Benzyl Ester | -COOCH₂Ph | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) | organic-chemistry.org |
An alternative to the protect-couple-deprotect sequence is the use of decarboxylative coupling reactions, where a carboxylic acid itself serves as a substrate, eliminating CO₂ in the process. wikipedia.orgruhr-uni-bochum.de However, this approach is not directly applicable for retaining the benzoic acid moiety of the target molecule but is a powerful tool for the synthesis of precursors.
Stereoselective Synthesis of Enantioenriched this compound Analogs
While this compound itself is achiral, the synthetic methodologies discussed can be adapted to produce chiral analogs in an enantioenriched form. Asymmetric catalysis is the most elegant and efficient method for achieving this, utilizing a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.govbeilstein-journals.org
The synthesis of chiral analogs would involve creating a stereocenter, for example, by modifying the vinyl group or the tolyl substituent. Asymmetric synthesis is crucial as the biological and material properties of chiral molecules are often dependent on their specific enantiomeric form. york.ac.uk
The creation of enantioenriched analogs of this compound can be accomplished through several asymmetric catalytic strategies. Chiral Lewis acids and transition metal complexes with chiral ligands are powerful tools for controlling stereochemistry. sigmaaldrich.comnih.gov
For instance, an asymmetric Heck reaction could be employed to couple a prochiral alkene with an aryl halide, where a palladium catalyst bearing a chiral ligand (e.g., a BINAP or PHOX derivative) would control the facial selectivity of the migratory insertion step, thereby establishing a new stereocenter.
Similarly, an asymmetric Suzuki coupling could be envisioned. While less common for creating stereocenters at the coupling site itself, related reactions like asymmetric conjugate additions of arylboronic acids to α,β-unsaturated systems are well-established.
Another approach involves the asymmetric addition of an organometallic reagent (e.g., an o-tolyl Grignard or organozinc reagent) to a 4-acylbenzoic acid derivative. This reaction can be catalyzed by a chiral ligand or amino alcohol to induce enantioselectivity in the resulting tertiary alcohol, which can then be dehydrated to form a chiral alkene analog. The stereoselective synthesis of related vinyl-substituted molecules has been demonstrated using such methods. d-nb.inforesearcher.life These catalytic systems create a chiral environment around the reacting centers, enabling the formation of one enantiomer in preference to the other.
Chiral Auxiliary-Mediated Approaches
The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry. Chiral auxiliaries are powerful tools to control the stereochemical outcome of a reaction, temporarily inducing chirality in a prochiral substrate. wikipedia.orgsigmaaldrich.com Although a specific chiral auxiliary-mediated synthesis for this compound is not extensively documented, the principles of this approach can be applied to its precursors.
A hypothetical retrosynthetic analysis suggests that a key chiral precursor could be a 3-(o-tolyl)-3-hydroxypropanoic acid derivative. The stereocenter at the C3 position could be established using a chiral auxiliary. A common strategy involves the use of Evans oxazolidinones. wikipedia.org
Conceptual Synthetic Scheme:
Acylation: A chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a suitable propionyl derivative to form an N-acyl oxazolidinone.
Stereoselective Enolization and Aldol (B89426) Reaction: The N-acyl oxazolidinone is then treated with a Lewis acid, such as dibutylboron triflate, and a hindered base to form a Z-enolate. This enolate then reacts with o-tolualdehyde in a diastereoselective aldol reaction to introduce the desired stereocenter. researchgate.net
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved under mild conditions, for example, via hydrolysis or reduction, to yield the chiral β-hydroxy acid or a corresponding derivative. This cleavage step is designed to be non-destructive, allowing for the recovery and reuse of the valuable chiral auxiliary. wikipedia.org
Further Transformation: The resulting chiral precursor can then be converted to this compound through a series of standard organic transformations, including dehydration and functional group manipulations.
The choice of the chiral auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. Several common chiral auxiliaries and their typical applications are listed below.
| Chiral Auxiliary | Typical Applications | Key Features |
| Evans Oxazolidinones | Aldol reactions, alkylations, acylations | High diastereoselectivity, well-defined transition states. wikipedia.orgresearchgate.net |
| Camphorsultam | Diels-Alder reactions, Michael additions, alkylations | Provides excellent stereocontrol, often crystalline derivatives. wikipedia.org |
| Pseudoephedrine | Alkylations of glycine (B1666218) enolates | Forms crystalline derivatives, auxiliary can be cleaved under mild conditions. wikipedia.org |
| (S)- and (R)-1-Phenylethylamine | Resolution of racemic acids and as a chiral directing group | Readily available in both enantiomeric forms. sigmaaldrich.com |
Development of Sustainable and Atom-Economical Synthetic Pathways
Modern synthetic chemistry places a strong emphasis on the development of sustainable and atom-economical processes that minimize waste and environmental impact. primescholars.com Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. researchgate.net
Key Principles for Sustainable Synthesis:
Catalysis: The use of catalytic instead of stoichiometric reagents reduces waste and often allows for milder reaction conditions. For instance, catalytic hydrogenation is a highly atom-economical method for reductions. jocpr.comrsc.org
Renewable Feedstocks: Utilizing starting materials derived from renewable sources is a cornerstone of green chemistry. For example, research has shown the microbial synthesis of benzoic acid derivatives from renewable feedstocks like L-tyrosine and L-phenylalanine. nih.gov
Solvent Selection: Minimizing or replacing hazardous organic solvents with greener alternatives (e.g., water, supercritical CO2) or performing reactions under solvent-free conditions can significantly reduce the environmental footprint of a synthesis. mdpi.com
Reaction Types: Addition reactions, such as the Diels-Alder reaction, are inherently more atom-economical than substitution or elimination reactions, which generate stoichiometric byproducts. jocpr.comnih.gov
Application to this compound Synthesis:
A sustainable synthesis of this compound would ideally incorporate these principles. For example, a potential atom-economical approach to a key precursor could involve a catalytic cross-coupling reaction, such as a Suzuki or Heck reaction, to form the carbon-carbon bond between the tolyl and vinylbenzoic acid moieties. These reactions are often highly efficient and generate minimal waste.
Furthermore, exploring biocatalytic routes for the synthesis of the benzoic acid precursor could offer a sustainable alternative to traditional chemical methods that often rely on harsh conditions and petroleum-based starting materials. nih.gov The development of greener routes to styrene (B11656) and its derivatives also provides valuable insights into more environmentally benign syntheses of vinyl-substituted aromatic compounds. rsc.orgresearchgate.netjournalspub.com
The following table compares the atom economy of different reaction types relevant to organic synthesis.
| Reaction Type | General Transformation | Atom Economy |
| Addition (e.g., Diels-Alder) | A + B → C | 100% |
| Substitution (e.g., SN2) | A-B + C → A-C + B | < 100% |
| Elimination (e.g., E2) | A-B-C-D → A=B + C-D | < 100% |
| Wittig Reaction | Ketone + Ylide → Alkene + Phosphine Oxide | Often low (< 50%) |
By focusing on catalytic methods, renewable resources, and inherently atom-economical reactions, the synthesis of this compound and its precursors can be made more efficient and environmentally responsible.
Chemical Reactivity and Mechanistic Investigations of 4 1 O Tolyl Vinyl Benzoic Acid
Reactivity of the Vinyl Moiety: Electrophilic and Nucleophilic Additions
The vinyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity is a cornerstone of alkene chemistry.
In electrophilic additions to the vinyl group of 4-(1-(o-Tolyl)vinyl)benzoic acid, the regioselectivity is anticipated to follow Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. libretexts.org For this compound, the carbon atom of the vinyl group closer to the benzoic acid ring is more substituted than the terminal carbon. Therefore, the electrophile is expected to add to the terminal carbon, leading to the formation of a more stable tertiary carbocation intermediate, which is benzylic and further stabilized by resonance with the aromatic ring. youtube.com The subsequent attack by the nucleophile would then occur at this tertiary benzylic position.
The stereochemistry of these addition reactions, whether they result in syn or anti addition of the electrophile and nucleophile across the double bond, is dependent on the specific reaction mechanism. youtube.commasterorganicchemistry.com For instance, reactions proceeding through a planar carbocation intermediate often lead to a mixture of syn and anti products, as the nucleophile can attack from either face of the plane. libretexts.org
The principle of vinylogy describes the transmission of electronic effects through a conjugated system. In the context of this compound, the vinyl group acts as a bridge, extending the conjugation of the carboxylic acid group. This extended conjugation can influence the reactivity at the terminal carbon of the vinyl group, making it susceptible to reactions analogous to those of the carbonyl group in a "vinylogous" manner. For instance, vinylogous Michael additions, where a nucleophile adds to the β-carbon of the conjugated system, could be a potential transformation for this molecule under suitable conditions.
Transformations of the Carboxylic Acid Group: Derivatization and Condensation Reactions
The carboxylic acid group is a versatile functional handle that can undergo a wide array of transformations, primarily derivatization and condensation reactions.
Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed to convert this compound into its corresponding esters. mdpi.comnih.govresearchgate.netrsc.org Alternatively, reaction with a suitable alkyl halide in the presence of a base can also yield esters.
Amide synthesis can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with a primary or secondary amine. nih.govnih.govnih.govgoogle.comnih.gov Direct amidation by heating the carboxylic acid with an amine is also possible, sometimes with the aid of a coupling agent or catalyst to facilitate the dehydration process. nih.govlibretexts.orgorgsyn.org
| Reaction Type | Reagents and Conditions | Product Type |
| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Ester |
| Amide Synthesis | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride; 2. Amine (Primary or Secondary) | Amide |
| Amide Synthesis (Direct) | Amine, Heat, +/- Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., Boric Acid) | Amide |
This table presents general methods for the derivatization of carboxylic acids, which are applicable to this compound.
Influence of the o-Tolyl Substituent on Reaction Kinetics and Thermodynamics
The presence of the o-tolyl group introduces steric and electronic effects that can significantly influence the kinetics and thermodynamics of reactions involving this compound.
The methyl group of the o-tolyl substituent is an electron-donating group, which can affect the electron density of the vinyl group and the aromatic ring. nih.govmdpi.com This can, in turn, influence the rate of electrophilic attack on the vinyl group. However, the ortho position of the tolyl group also introduces considerable steric hindrance around the vinyl moiety. This steric bulk can impede the approach of reagents, potentially slowing down reaction rates compared to a less hindered analogue like 4-vinylbenzoic acid. researchgate.net
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
The elucidation of reaction mechanisms for complex molecules like this compound often relies on a combination of spectroscopic techniques and computational modeling.
Reactive intermediates are transient species that are formed during a chemical reaction. Their identification is crucial for understanding the reaction pathway. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are powerful tools for detecting and characterizing these intermediates. nih.gov For reactions involving this compound, techniques like in-situ NMR or rapid-injection MS could potentially be used to observe the formation and decay of species like carbocations or other transient intermediates. nih.gov
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for studying reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, it is possible to calculate the energies of reactants, transition states, and products, and to visualize the structures of reactive intermediates. mdpi.comresearchgate.net Such computational studies could provide detailed insights into the mechanistic pathways of reactions involving this compound, including the nature of any transient species. researchgate.net
| Method | Application in Mechanistic Studies |
| Nuclear Magnetic Resonance (NMR) | In-situ monitoring of reactant consumption and product formation; characterization of stable intermediates. brainmass.com |
| Infrared (IR) Spectroscopy | Identification of functional groups in reactants, products, and sometimes intermediates. scribd.com |
| Mass Spectrometry (MS) | Detection and structural elucidation of charged intermediates and products. nih.gov |
| Computational Chemistry (DFT) | Calculation of reaction energy profiles, prediction of transition state geometries, and characterization of reactive intermediates. researchgate.net |
This table outlines common methods used for elucidating reaction mechanisms, which are applicable to the study of this compound.
Analysis of Transition State Structures
The analysis of transition state structures for reactions involving this compound would likely focus on several key reaction types, including electrophilic additions to the vinyl group, palladium-catalyzed cross-coupling reactions such as the Heck reaction, and radical-mediated oxidations.
Transition States in Electrophilic Addition Reactions:
Electrophilic attack on the vinyl double bond is a probable reaction pathway. The stability of the resulting carbocationic intermediate would be a determining factor in the reaction's feasibility and regioselectivity. The o-tolyl group, with its electron-donating methyl substituent, would be expected to stabilize a positive charge on the adjacent benzylic carbon.
Illustrative Data for a Hypothetical Electrophilic Bromination Transition State:
| Parameter | Estimated Value | Description |
| Activation Energy (ΔG‡) | 10-15 kcal/mol | Represents the energy barrier for the formation of the bromonium ion intermediate. |
| Key Bond Distances | C-Br: ~2.2-2.4 Å | The forming bond between the vinyl carbon and the bromine atom. |
| Br-Br: ~2.5-2.7 Å | The breaking bond in the bromine molecule. | |
| Charge Distribution | Partial positive charge on the vinyl carbons. | Delocalization of the positive charge into the aromatic rings. |
Transition States in Palladium-Catalyzed Heck Reactions:
The Heck reaction is a fundamental carbon-carbon bond-forming reaction where a vinyl compound couples with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgyoutube.comyoutube.com The catalytic cycle involves oxidative addition, migratory insertion, and β-hydride elimination steps, each with its own transition state. libretexts.org For this compound, the key step would be the migratory insertion of the vinyl group into a palladium-aryl bond. The stereochemistry of the product is often determined at this stage. libretexts.orgyoutube.com
Illustrative Data for a Hypothetical Heck Reaction Transition State (Migratory Insertion Step):
| Parameter | Estimated Value | Description |
| Activation Energy (ΔG‡) | 15-25 kcal/mol | The energy barrier for the formation of the new carbon-carbon bond. |
| Key Bond Distances | Pd-C (vinyl): ~2.1-2.3 Å | The bond between palladium and the vinyl carbon that is inserting. |
| C-C (forming): ~2.0-2.2 Å | The incipient bond between the aryl group and the vinyl carbon. | |
| Coordination Geometry | Typically a square planar palladium complex. | The arrangement of ligands around the palladium center influences reactivity. libretexts.org |
Transition States in Oxidation Reactions:
The vinyl group is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or cleavage of the double bond to form benzoic acid derivatives. nih.govrsc.orgluc.edu Mechanistic studies on styrene (B11656) oxidation suggest the involvement of radical intermediates. nih.gov The transition states in these reactions would involve the interaction of the vinyl group with an oxidizing agent, such as a metal-oxo species or a radical. nih.govrsc.org
Illustrative Data for a Hypothetical Epoxidation Transition State:
| Parameter | Estimated Value | Description |
| Activation Energy (ΔG‡) | 12-20 kcal/mol | The energy required to form the three-membered epoxide ring. |
| Key Bond Distances | O-C (forming): ~1.9-2.1 Å | The two forming bonds between the oxygen atom and the vinyl carbons. |
| C=C: ~1.4-1.5 Å | The elongating carbon-carbon double bond. | |
| Reaction Intermediate | A metal-peroxo complex or a radical cation. | The nature of the intermediate depends on the specific oxidant used. |
The presence of the o-tolyl group introduces significant steric hindrance around the vinyl group, which would likely influence the approach of reactants and thus the geometry and energy of the transition states. Computational modeling would be essential to accurately predict these steric effects and their consequences on reaction outcomes. Further experimental and theoretical studies are necessary to fully elucidate the intricate details of the transition state structures for reactions involving this compound.
Design and Synthesis of Functionalized Derivatives and Analogues of 4 1 O Tolyl Vinyl Benzoic Acid
Systematic Structural Modifications for Probing Structure-Property Relationships
The exploration of structure-property relationships is fundamental to designing molecules with desired characteristics. For 4-(1-(o-tolyl)vinyl)benzoic acid, this involves systematically altering its three key components: the benzoic acid ring, the vinyl linker, and the o-tolyl ring.
Exploration of Aromatic Substituent Effects on the Benzoic Acid Ring
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups increase the acidity of the carboxylic acid and can act as electrophilic sites. Conversely, electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups decrease acidity and enhance the nucleophilicity of the aromatic ring. The position of the substituent relative to the carboxylic acid and vinyl groups is also critical in determining its effect.
Table 1: Predicted Effects of Substituents on the Benzoic Acid Ring of this compound Analogues
| Substituent (at position 2 or 3) | Electronic Effect | Predicted Impact on Acidity | Predicted Impact on Reactivity |
| -NO₂ | Strong EWG | Increase | Deactivates ring towards electrophilic substitution |
| -CN | Strong EWG | Increase | Deactivates ring towards electrophilic substitution |
| -Cl | Weak EWG | Slight Increase | Weakly deactivates ring, ortho,para-directing |
| -CH₃ | Weak EDG | Slight Decrease | Activates ring towards electrophilic substitution |
| -OCH₃ | Strong EDG | Decrease | Strongly activates ring, ortho,para-directing |
| -NH₂ | Strong EDG | Decrease | Strongly activates ring, ortho,para-directing |
Variations in the Vinyl Linker and Substituent Pattern
The vinyl linker is a key component for tuning the geometry and electronic communication between the two aromatic rings. Modifications to this linker can lead to significant changes in the molecule's properties. For instance, introducing alkyl or aryl substituents on the vinyl carbons can alter the planarity of the molecule, thereby affecting its conjugation and photophysical properties.
The synthesis of such analogues can be achieved through various cross-coupling reactions. For example, a Heck reaction between a substituted 4-bromobenzoic acid ester and an appropriate styrene (B11656) derivative could yield analogues with substituents on the vinyl group.
Table 2: Potential Synthetic Routes to Analogues with Modified Vinyl Linkers
| Target Analogue Structure | Proposed Synthetic Route | Key Reactants |
| 4-(1-(o-Tolyl)propenyl)benzoic acid | Heck Reaction | 4-Iodobenzoic acid, 1-(o-Tolyl)propene |
| 4-(2-Phenyl-1-(o-tolyl)vinyl)benzoic acid | Suzuki Coupling | 4-(1-Bromo-2-phenylvinyl)benzoic acid, o-Tolylboronic acid |
| 4-(1-(o-Tolyl)but-1-en-2-yl)benzoic acid | Wittig Reaction | 4-Formylbenzoic acid, (1-(o-Tolyl)propyl)triphenylphosphonium bromide |
This table presents hypothetical synthetic strategies based on established organic reactions, as specific literature on these exact transformations for this compound is scarce.
Investigations into the o-Tolyl Ring Modifications
Modifying the o-tolyl ring offers another avenue to fine-tune the molecule's properties. The steric bulk of the ortho-methyl group already induces a twisted conformation relative to the vinyl plane, and introducing further substituents can exacerbate this effect. The electronic nature of these substituents will also play a crucial role.
For instance, introducing a bulky group like a t-butyl group at the para-position of the tolyl ring would likely increase the dihedral angle between the tolyl ring and the vinyl group, further disrupting π-conjugation. Conversely, an electron-donating group could enhance the electron density of that part of the molecule, potentially influencing its reactivity in subsequent reactions. The synthesis of these analogues can be readily achieved using substituted tolylboronic acids in Suzuki coupling reactions.
Table 3: Predicted Effects of Substituents on the o-Tolyl Ring
| Substituent on o-Tolyl Ring | Predicted Steric Effect | Predicted Electronic Effect | Potential Synthetic Precursor |
| 4'-Fluoro | Minimal | Weakly deactivating | (4-Fluoro-2-methylphenyl)boronic acid |
| 4'-Methoxy | Minimal | Strongly activating | (4-Methoxy-2-methylphenyl)boronic acid |
| 4'-Trifluoromethyl | Moderate | Strongly deactivating | (2-Methyl-4-(trifluoromethyl)phenyl)boronic acid |
| 2',4'-Dimethyl | Increased | Activating | (2,4-Dimethylphenyl)boronic acid |
This table provides predictions based on general chemical principles, awaiting experimental verification for this specific molecular scaffold.
Synthesis of Conjugated Systems Incorporating the this compound Scaffold
The this compound structure can serve as a building block for larger, conjugated systems. Such systems are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of these extended systems can be accomplished through iterative cross-coupling reactions.
For example, the carboxylic acid group can be converted to other functional groups, such as an aldehyde or a halide, which can then participate in further coupling reactions. Alternatively, the benzoic acid ring can be di-functionalized to allow for polymerization or the growth of dendrimers.
A potential synthetic route to a simple conjugated dimer could involve the conversion of the carboxylic acid to an ester, followed by bromination of the benzoic acid ring. This di-halo derivative could then undergo a Suzuki or Stille coupling with a suitable bis(boronic) ester or bis(stannane) to form a larger conjugated molecule.
Development of Polymerizable Monomers and Macroinitiators
The vinyl group in this compound and its derivatives makes them attractive candidates for polymerization. The resulting polymers would possess pendant carboxylic acid groups, which can be used for further functionalization, for influencing solubility, or for creating pH-responsive materials.
The polymerization of styrenic monomers is well-established and can be achieved through various methods, including free-radical polymerization, atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain-transfer (RAFT) polymerization. For instance, the synthesis of poly(4-vinylbenzoic acid) has been achieved by protecting the carboxylic acid as a t-butyl ester, followed by polymerization and subsequent deprotection. polymersource.ca A similar strategy could be employed for this compound.
Furthermore, the carboxylic acid functionality can be used to attach an initiator moiety, transforming the molecule into a macroinitiator for the synthesis of block copolymers.
Table 4: Potential Polymerization Strategies
| Polymerization Method | Monomer | Resulting Polymer Structure | Potential Applications |
| Free-Radical Polymerization | This compound | Random copolymer | pH-responsive hydrogels, coatings |
| ATRP | 4-(1-(o-Tolyl)vinyl)benzoyl chloride | Well-defined homopolymer | Drug delivery, functional surfaces |
| RAFT Polymerization | t-Butyl 4-(1-(o-tolyl)vinyl)benzoate | Block copolymers | Nanostructured materials, smart materials |
This table outlines potential polymerization approaches based on known methods for similar vinylaromatic carboxylic acids.
Preparation of Heterocyclic Derivatives Containing the Core Structure
The core structure of this compound can be incorporated into various heterocyclic systems, leading to novel compounds with potentially interesting biological or material properties. The synthesis of such derivatives would typically involve the transformation of the carboxylic acid or the introduction of other reactive groups onto the aromatic rings.
For instance, the carboxylic acid could be reacted with a diamine to form a benzimidazole (B57391) derivative. Alternatively, if a halogen is introduced onto one of the aromatic rings, it can serve as a handle for intramolecular cyclization reactions to form fused heterocyclic systems. Palladium-catalyzed C-H activation/cyclization reactions are also a powerful tool for the synthesis of complex heterocyclic structures from relatively simple starting materials.
A plausible route to a heterocyclic derivative could involve the reduction of a nitro-substituted analogue to an amine, which could then undergo a condensation reaction with a dicarbonyl compound to form a quinoxaline (B1680401) or a similar heterocyclic ring.
Computational Chemistry and Theoretical Studies on 4 1 O Tolyl Vinyl Benzoic Acid
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of 4-(1-(o-tolyl)vinyl)benzoic acid is primarily dictated by the rotation around three key single bonds: the C-C bond connecting the vinyl group to the benzoic acid ring, the C-C bond linking the vinyl group to the o-tolyl ring, and the C-C bond of the carboxylic acid group. Due to the steric clash between the o-tolyl group and the benzoic acid moiety, a planar conformation is highly improbable.
A potential energy surface (PES) mapping would likely reveal several local energy minima corresponding to different rotational isomers (rotamers). The most stable conformer would be the one that minimizes the steric repulsion between the bulky groups. This is typically achieved through a twisted arrangement where the two aromatic rings are not in the same plane. For analogous, sterically hindered biphenyl (B1667301) systems, dihedral angles between the aromatic rings often fall in the range of 40-70 degrees.
Table 1: Hypothetical Torsional Angles and Relative Energies for Key Conformers of this compound
| Conformer | Dihedral Angle (Benzoic Ring - Vinyl) | Dihedral Angle (o-Tolyl Ring - Vinyl) | Relative Energy (kcal/mol) |
| Global Minimum | ~45° | ~55° | 0.0 |
| Local Minimum 1 | ~135° | ~55° | 2-4 |
| Local Minimum 2 | ~45° | ~125° | 3-5 |
| Planar Transition State | 0° | 0° | > 10 |
Note: This table is illustrative and based on principles of steric hindrance. Actual values would require specific quantum chemical calculations.
Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., DFT)
Density Functional Theory (DFT) is a powerful quantum chemical method for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311G**), would provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals (HOMO and LUMO).
The analysis of the electronic structure would likely show a high degree of π-conjugation across the vinyl bridge, although this would be attenuated by the non-planar conformation. The electron-withdrawing carboxylic acid group would polarize the molecule, influencing its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis could be employed to quantify the delocalization of electron density and the nature of the bonding interactions.
Theoretical Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations can predict the 1H and 13C NMR chemical shifts. The predicted shifts for the protons and carbons in the o-tolyl and benzoic acid rings would be sensitive to the molecule's conformation.
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared spectrum. Characteristic peaks for the carboxylic acid O-H and C=O stretching, as well as the C=C stretching of the vinyl group and aromatic ring vibrations, would be expected.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. The absorption maxima would be related to the extent of π-conjugation in the molecule.
Modeling of Reaction Mechanisms and Catalytic Cycles
Given the presence of multiple functional groups, this compound could participate in various chemical reactions. Computational modeling can be used to elucidate the mechanisms of these reactions. For instance, the esterification of the carboxylic acid group or addition reactions to the vinyl double bond could be studied. By calculating the energies of reactants, transition states, and products, the reaction pathways and activation barriers can be determined, providing insights into the reaction kinetics and thermodynamics.
Computational Approaches to Understand Supramolecular Interactions
The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. This facilitates the formation of supramolecular structures, such as the common carboxylic acid dimer motif. Computational methods can be used to model these non-covalent interactions. By calculating the interaction energies and geometries of dimers or larger clusters, the stability and nature of these supramolecular assemblies can be understood. The aromatic rings also provide sites for π-π stacking interactions, which could play a role in the crystal packing of the solid state.
Advanced Spectroscopic and Analytical Characterization of 4 1 O Tolyl Vinyl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamics
High-resolution NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 4-(1-(o-Tolyl)vinyl)benzoic acid in solution. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals, providing insights into connectivity and spatial relationships within the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons on both the benzoic acid and o-tolyl rings, the methyl group protons of the tolyl substituent, and the acidic proton of the carboxylic acid group. The chemical shifts (δ) are influenced by the electronic environment of each nucleus. For instance, the carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). rsc.org The aromatic protons will appear in the range of 7-8 ppm, with their splitting patterns revealing their substitution and coupling relationships.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include the carbonyl carbon of the carboxylic acid (around 165-175 ppm), the quaternary and protonated carbons of the aromatic rings, the vinylic carbons, and the methyl carbon of the o-tolyl group (typically around 20 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on analogous structures. Actual experimental values may vary.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | >12 (broad s) | ~168 |
| Aromatic CH (Benzoic Acid) | 7.5 - 8.1 (m) | 128 - 131 |
| Aromatic CH (o-Tolyl) | 7.1 - 7.4 (m) | 125 - 136 |
| Vinylic CH₂ | 5.5 - 6.0 (d) | ~118 |
| Methyl (-CH₃) | ~2.2 (s) | ~20 |
While 1D NMR provides primary data, 2D NMR techniques are indispensable for resolving signal overlap and confirming the complete molecular framework. slideshare.netepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. youtube.comemerypharma.com It would be used to confirm the connectivity between adjacent protons in the o-tolyl ring and to correlate the vinylic protons with each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (one-bond ¹H-¹³C correlations). emerypharma.comresearchgate.net This is the primary method for assigning the signals of protonated carbon atoms in the ¹³C NMR spectrum by linking them to their already-assigned proton signals. epfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). youtube.comemerypharma.com HMBC is crucial for identifying quaternary (non-protonated) carbons by correlating them with nearby protons. For example, the carbonyl carbon can be assigned by observing its correlation to the aromatic protons on the benzoic acid ring. It also helps to definitively link the o-tolyl and benzoic acid moieties through the vinylic bridge.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. slideshare.netresearchgate.net This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal the preferred spatial orientation of the o-tolyl ring relative to the vinyl group and the benzoic acid plane.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₄O₂), the calculated exact mass is 238.0994 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.
In addition to the molecular ion peak (M⁺), mass spectrometry reveals characteristic fragmentation patterns that offer further structural information. For this compound, key fragmentation pathways under electron ionization (EI) would likely include:
Loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ peak.
Loss of the carboxyl group (•COOH), resulting in an [M-45]⁺ peak.
Cleavage of the C-C bond between the vinyl group and the benzoic acid ring.
Formation of a stable tropylium (B1234903) ion (m/z 91) from the tolyl group.
Expected HRMS Fragmentation for this compound
| m/z (Da) | Identity | Description |
|---|---|---|
| 238.0994 | [M]⁺ | Molecular Ion |
| 221.0968 | [M-OH]⁺ | Loss of hydroxyl radical |
| 193.0653 | [M-COOH]⁺ | Loss of carboxyl group |
| 118.0469 | [C₉H₁₀]⁺ | Fragment from cleavage of vinyl-aryl bond |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov The spectra of this compound are expected to be rich with features corresponding to its carboxylic acid, vinyl, and substituted aromatic components. core.ac.uk
FT-IR Spectroscopy: In the FT-IR spectrum, the most prominent bands would be the broad O-H stretch of the hydrogen-bonded carboxylic acid dimer (typically 2500-3300 cm⁻¹) and the strong C=O (carbonyl) stretch around 1680-1710 cm⁻¹. core.ac.ukresearchgate.net Other key absorptions include C-O stretching (~1200-1300 cm⁻¹), aromatic C=C stretching (~1450-1600 cm⁻¹), and C-H stretching (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. Non-polar bonds, such as the C=C vinyl and aromatic ring stretches, often produce strong Raman signals, whereas they may be weak in the IR spectrum. This technique is particularly useful for confirming the presence of the vinyl group and the aromatic backbone.
Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
|---|---|---|---|
| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) | Weak |
| Carbonyl | C=O stretch | 1680-1710 (strong) | Moderate |
| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Weak |
| Aromatic Rings | C=C stretch | 1450-1610 (multiple, moderate) | Strong |
| Vinyl Group | C=C stretch | ~1630 (moderate) | Strong |
| Aromatic C-H | C-H stretch | 3000-3100 (moderate) | Strong |
X-ray Diffraction Studies for Single Crystal and Powder Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise data on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous solid-state structure. Key structural features that would be confirmed include the planarity of the aromatic rings, the geometry of the vinyl linker, and the torsion angles between the different molecular fragments. Crucially, it would reveal the nature of the intermolecular hydrogen bonding. Like many carboxylic acids, it is expected to form centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.net
Powder X-ray Diffraction (PXRD): For polycrystalline material, PXRD provides a characteristic "fingerprint" that can be used to identify the compound, assess its purity, and characterize its crystalline phase. While it does not provide the detailed atomic coordinates of a single-crystal study, it is a valuable tool for quality control and polymorphism studies.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy probe the electronic properties of a molecule by measuring its absorption and emission of light. The extended π-conjugated system of this compound, which encompasses both aromatic rings and the vinyl bridge, is expected to give rise to distinct spectral features. nih.gov
UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, is expected to show strong absorption bands corresponding to π→π* electronic transitions within the conjugated system. researchgate.net The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the solvent environment. The presence of the o-tolyl group may cause a slight shift in λ_max compared to a simpler styrene (B11656) derivative due to steric and electronic effects.
Fluorescence Spectroscopy: Many conjugated systems exhibit fluorescence (emission of light after absorption). Upon excitation at its λ_max, this compound or its derivatives may exhibit fluorescence. The fluorescence quantum yield and lifetime would provide insights into the de-excitation pathways of its excited state. The emission properties can be influenced by factors such as solvent polarity and the molecule's ability to rotate around its single bonds. nih.gov
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques are essential for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images.
Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov The parent molecule, this compound, is achiral and therefore will not show any ECD or VCD signal.
However, if a chiral center were introduced into a derivative of this compound, these techniques would become critical. For example, if one of the vinyl protons were replaced with a different substituent through an asymmetric reaction, the resulting molecule would be chiral. In such a case, experimental ECD and VCD spectra, often compared with spectra predicted by quantum chemical calculations, would be the primary methods for determining the absolute configuration (R or S) of the newly formed stereocenter. nih.gov
Applications of 4 1 O Tolyl Vinyl Benzoic Acid in Advanced Materials and Supramolecular Chemistry
Exploration as a Building Block in Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
Covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) are classes of crystalline porous materials with extensive applications in gas storage, separation, and catalysis. tcichemicals.comwpi.edumdpi.com The design and synthesis of these frameworks rely on the selection of appropriate organic linkers to construct robust and functional network structures. tcichemicals.comnih.gov
The bifunctional nature of 4-(1-(o-tolyl)vinyl)benzoic acid, possessing both a carboxylic acid group and a polymerizable vinyl group, presents intriguing possibilities for its use as a linker in COF and MOF synthesis. The carboxylic acid can coordinate with metal centers to form MOFs or undergo condensation reactions to create COF networks. nih.govrsc.org The vinyl group offers a site for post-synthetic modification, allowing for the introduction of new functionalities within the framework. nih.gov For instance, the vinyl groups within a pre-formed framework could be polymerized or functionalized to alter the pore environment, enhance stability, or introduce catalytic sites.
While direct examples of this compound in published COF and MOF structures are not yet prevalent, the principles of using functionalized benzoic acids are well-established. For example, 3-nitro-4-(pyridin-4-yl)benzoic acid has been used to create topologically diverse MOFs. nih.gov Similarly, the vinyl group in other linkers has been shown to be a valuable tool for post-synthetic modification of COFs, enhancing their properties for applications like photocatalytic hydrogen peroxide production. nih.gov The potential for creating novel COFs and MOFs with tunable properties makes this compound a compound of significant interest for future research in this area.
Role in Supramolecular Architectures and Self-Assembly Processes
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. beilstein-journals.org The ability of molecules to self-assemble into well-defined architectures is a cornerstone of this field, with applications ranging from materials science to biology. beilstein-journals.org
Hydrogen-bonded organic frameworks (HOFs) are a class of porous materials formed through the self-assembly of organic building blocks via hydrogen bonding interactions. rsc.orgnorthwestern.edu The carboxylic acid group of this compound is a prime functional group for directing the formation of HOFs. Carboxylic acids are known to form robust hydrogen-bonding synthons, such as the carboxylic acid dimer, which can drive the assembly of extended networks. northwestern.edu
Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule or supramolecular assembly. rsc.org This field is fundamental to areas such as drug delivery, sensing, and catalysis. rsc.orgnih.gov The design of hosts with specific recognition properties is a key challenge.
While this compound itself is more likely to act as a component of a larger host assembly rather than a host on its own, its structural features can contribute to the creation of specific binding cavities. For example, when incorporated into a larger framework like a MOF or a polymer, the tolyl and vinyl groups could line the pores, creating a specific chemical environment that could selectively bind certain guest molecules. The principles of host-guest chemistry have been demonstrated in various systems, including the use of COFs as hosts for the catalytic conversion of nitrobenzenes. acs.org The strategic incorporation of this compound into such systems could lead to new materials with tailored molecular recognition capabilities.
Integration into Polymer Science: Monomer for Specialty Polymers
The presence of a vinyl group makes this compound a valuable monomer for the synthesis of specialty polymers. sigmaaldrich.com Vinyl polymerization techniques allow for the creation of long polymer chains with the benzoic acid and tolyl groups as pendant functionalities.
This compound can undergo polymerization through its vinyl group, leading to the formation of poly(this compound). Various polymerization methods, such as free radical polymerization or controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), could be employed to synthesize polymers with controlled molecular weights and architectures. osti.govcore.ac.uk
The resulting polymer would possess a hydrocarbon backbone with pendant benzoic acid and tolyl groups. These functional groups would impart specific properties to the polymer. The carboxylic acid groups, for instance, could enhance solubility in polar solvents, provide sites for acid-base reactions, or engage in hydrogen bonding, influencing the polymer's physical properties and interactions with other materials. The tolyl groups would contribute to the polymer's steric bulk and hydrophobicity. An analogous monomer, 4-vinylbenzoic acid, is used to create polymers for applications such as hydrogels and molecularly imprinted polymers. sigmaaldrich.comsigmaaldrich.com
Table 1: Polymerization Methods for Vinyl Monomers
| Polymerization Technique | Description | Key Features |
|---|---|---|
| Free Radical Polymerization | A common method initiated by free radicals, leading to rapid polymer chain growth. researchgate.net | Simple, versatile, but can result in polymers with broad molecular weight distributions. researchgate.net |
| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | A type of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. core.ac.uk | Provides excellent control over polymer architecture, enabling the synthesis of block copolymers and other complex structures. core.ac.uk |
Post-polymerization modification is a powerful strategy for introducing a wide range of functionalities into a pre-existing polymer. nih.govd-nb.info The polymer derived from this compound offers multiple sites for such modifications. The pendant carboxylic acid groups can be readily converted into esters, amides, or other derivatives through standard organic reactions. This would allow for the fine-tuning of the polymer's properties, such as its solubility, thermal stability, and chemical reactivity.
Furthermore, if any vinyl groups remain unreacted during the initial polymerization, they could serve as handles for subsequent "click" chemistry reactions, such as thiol-ene additions, to attach other molecules or polymer chains. d-nb.info This approach provides a versatile platform for creating complex and highly functionalized materials from a single parent polymer. The ability to perform post-polymerization modifications is a significant advantage in designing materials for specific and advanced applications. nih.govchemrxiv.org
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| 3-nitro-4-(pyridin-4-yl)benzoic acid |
Investigation of this compound as a Ligand Precursor in Catalysis Remains Largely Unexplored
Despite the interest in developing novel ligands for catalysis, a thorough review of available scientific literature reveals a significant gap in the investigation of this compound for applications in homogeneous and heterogeneous catalysis. While the molecular structure of this compound, featuring a carboxylic acid group and a vinyl moiety, suggests potential for its use as a ligand precursor, dedicated research in this area appears to be limited or not publicly documented.
The carboxylic acid group provides a coordination site for metal centers, a common feature in many successful ligands. Furthermore, the vinyl group could potentially be utilized for polymerization to create catalytic materials or for post-synthetic modification of catalyst structures. However, specific studies detailing the synthesis of metal complexes with this compound and their subsequent evaluation in catalytic reactions are not found in the current body of scientific literature.
General searches for catalytic applications of related compounds, such as 4-vinylbenzoic acid, show a range of uses from polymerization to the formation of metal-organic frameworks. For instance, derivatives of 4-vinylbenzoic acid have been mentioned as potential ligands in patent literature, though without specifying the catalytic performance of complexes derived from this compound.
The absence of detailed research findings, including performance data, reaction kinetics, and catalyst stability studies, prevents a comprehensive analysis of the potential of this compound in catalysis. Consequently, the creation of data tables summarizing its efficacy in either homogeneous or heterogeneous systems is not feasible at this time.
Further research is required to synthesize and characterize metal complexes of this compound and to systematically investigate their catalytic activity in various chemical transformations. Such studies would be essential to determine if this compound can indeed serve as a valuable precursor for the development of new and efficient catalysts.
Q & A
[Basic] How can researchers optimize the synthesis of 4-(1-(o-Tolyl)vinyl)benzoic acid to improve yield and purity?
Methodological Answer:
Synthesis optimization involves adjusting reaction parameters such as temperature, catalyst loading, and solvent polarity. For example, using palladium-catalyzed cross-coupling reactions (common in vinyl-aryl bond formation) under inert atmospheres can enhance yield. Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for removing unreacted o-tolyl or benzoic acid precursors. Evidence from MOF synthesis using structurally similar ligands suggests that high-purity ligands are essential for crystallinity, emphasizing rigorous purification steps .
[Basic] What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
A combination of 1H NMR , 13C NMR , and FT-IR is standard. For NMR analysis:
- 1H NMR : Vinyl protons (δ 5.5–7.0 ppm) show coupling patterns (e.g., trans-vinyl protons as doublets). Aromatic protons from o-tolyl and benzoic acid groups appear in δ 7.0–8.5 ppm, with splitting reflecting substituent positions. Carboxylic acid protons (if protonated) appear as broad singlets near δ 12 ppm .
- FT-IR : A sharp peak at ~1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch. Vinyl C=C stretches appear near 1600 cm⁻¹.
X-ray crystallography is definitive for resolving stereochemistry and confirming regioselectivity in the vinyl linkage .
[Advanced] How can researchers resolve contradictions between spectroscopic data and computational predictions for this compound?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Strategies include:
- Experimental Cross-Validation : Use multiple techniques (e.g., NMR, X-ray, mass spectrometry) to confirm assignments.
- Computational Refinement : Re-optimize density functional theory (DFT) calculations with solvent models (e.g., PCM for polar solvents) or include dispersion corrections.
- Dynamic NMR : For flexible moieties (e.g., vinyl groups), variable-temperature NMR can reveal conformational exchange broadening .
[Advanced] What strategies enable the use of this compound as a biochemical probe for protein modification?
Methodological Answer:
The vinyl group can undergo Michael addition or photo-crosslinking with nucleophilic residues (e.g., cysteine thiols). Methodological steps:
Functionalization : Introduce a reactive handle (e.g., NHS ester) to the benzoic acid group for covalent attachment to proteins.
Photoactivation : UV irradiation (365 nm) induces vinyl group crosslinking with proximal biomolecules.
Validation : Use SDS-PAGE or mass spectrometry to confirm adduct formation.
Similar approaches are validated for vinylsulfonyl-based probes in protein studies .
[Advanced] How does this compound contribute to the design of metal-organic frameworks (MOFs)?
Methodological Answer:
The compound acts as a rigid, ditopic ligand in MOFs:
- Coordination Sites : The benzoic acid group binds metal nodes (e.g., Al³⁺, Zr⁴⁺), while the o-tolyl group provides steric bulk to modulate pore size.
- Structural Tuning : Adjusting reaction conditions (e.g., solvothermal synthesis at 120°C) controls framework topology. For example, Al-based MOFs with this ligand show high surface area (>1000 m²/g) and selective gas adsorption (e.g., SF₆) .
[Basic] What are the stability considerations for this compound under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 250°C, typical for aromatic carboxylic acids.
- pH Sensitivity : The carboxylic acid group deprotonates at pH > 4.5, affecting solubility and reactivity. Stability assays in buffered solutions (pH 2–10) are recommended for biological studies.
- Light Sensitivity : Store in amber vials to prevent vinyl group photodegradation .
[Advanced] How can regioselectivity in the vinyl group’s reactivity be exploited for targeted molecular modifications?
Methodological Answer:
The electron-deficient vinyl group preferentially reacts with nucleophiles (e.g., thiols, amines) at the β-position. To enhance selectivity:
- Steric Control : Use bulky substituents on the o-tolyl group to direct nucleophilic attack.
- Catalytic Activation : Pd(0) catalysts enable Heck coupling with aryl halides, forming extended π-conjugated systems for optoelectronic materials .
[Basic] What analytical methods are suitable for quantifying trace impurities in synthesized this compound?
Methodological Answer:
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. MS detection identifies byproducts (e.g., dimerized vinyl groups).
- Elemental Analysis : Validate stoichiometry (C, H, N) to confirm purity >98%.
- NMR Dilution Experiments : Spiking with authentic standards identifies residual solvents or precursors .
[Advanced] How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2). The o-tolyl group may occupy hydrophobic pockets, while the carboxylic acid forms hydrogen bonds.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR : Correlate substituent effects (e.g., methyl vs. halogen on o-tolyl) with inhibitory activity .
[Advanced] What role does this compound play in designing stimuli-responsive materials?
Methodological Answer:
The vinyl group enables photo- or pH-responsive behavior:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
